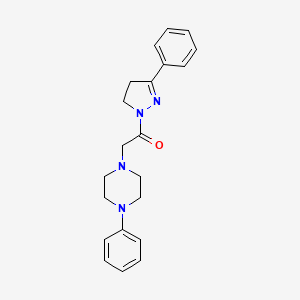
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has attracted significant interest in scientific research due to its potential applications in medicinal chemistry. It is a small molecule that belongs to the class of pyrazole-piperazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also act on other molecular targets such as ion channels and enzymes.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, enhance cognitive function, and improve mood. It has also been shown to have anticonvulsant and anticancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective derivatives of this compound. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone involves the reaction of 1-phenyl-3,4-dihydropyrazole-5-carbaldehyde with 4-phenylpiperazine in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound in high purity.
Scientific Research Applications
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(25-12-11-20(22-25)18-7-3-1-4-8-18)17-23-13-15-24(16-14-23)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZYLVEZVSQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)



![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)